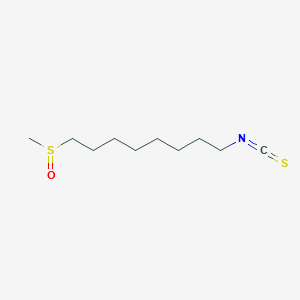

8-Methylsulfinyloctyl isothiocyanate

Vue d'ensemble

Description

8-Methylsulfinyloctyl isothiocyanate is a naturally occurring compound found in watercress (Nasturtium officinale). It belongs to the family of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound has garnered significant interest due to its potential health benefits and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-methylsulfinyloctyl isothiocyanate can be achieved through several methods. One common approach involves the reaction of 8-bromo-1-octanol with phthalimide, followed by treatment with carbon disulfide and sodium periodate . Another method utilizes the “DAG methodology” to obtain the natural ®-8-methylsulfinyloctyl isothiocyanate from watercress .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from watercress, followed by purification using column chromatography. The process aims to achieve high yield and purity, making the compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Methylsulfinyloctyl isothiocyanate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas and other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Ammonia or primary amines are often used in nucleophilic substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Thioureas and other derivatives.

Applications De Recherche Scientifique

8-Methylsulfinyloctyl isothiocyanate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 8-methylsulfinyloctyl isothiocyanate involves several molecular targets and pathways:

Antioxidant Activity: The compound modulates the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and enzymes (e.g., COX-2, iNOS) through the modulation of MAPKs (p38, JNK, ERK) and JAK/STAT pathways.

Anticancer Activity: The compound induces phase II detoxification enzymes, enhancing the excretion of carcinogens and reducing cancer risk.

Comparaison Avec Des Composés Similaires

8-Methylsulfinyloctyl isothiocyanate can be compared with other similar compounds, such as:

7-Methylsulfinylheptyl isothiocyanate: Both compounds are potent inducers of phase II enzymes, but this compound has a slightly higher potency.

4-Methylsulfinylbutyl isothiocyanate (Sulforaphane): While sulforaphane is well-known for its anticancer properties, this compound also exhibits significant anti-inflammatory and antimicrobial activities.

Activité Biologique

8-Methylsulfinyloctyl isothiocyanate (MSO), a member of the isothiocyanate family, is derived from cruciferous plants such as watercress (Nasturtium officinale) and Rorippa sylvestris. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article explores the biological activity of MSO, supported by case studies and research findings.

- Molecular Formula : C₁₀H₁₉NOS₂

- Molecular Weight : 233.39 g/mol

- CAS Number : 75272-81-0

1. Anti-inflammatory Effects

Research indicates that MSO exhibits significant anti-inflammatory properties. A study demonstrated that MSO inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in murine peritoneal macrophages. The mechanism involves modulation of signaling pathways including Nrf2, MAPKs (p38, JNK, ERK), and JAK/STAT pathways .

Table 1: Inhibitory Effects of MSO on Pro-inflammatory Cytokines

| Cytokine | Control Level (pg/mL) | MSO Treatment Level (pg/mL) | Significance |

|---|---|---|---|

| IL-1β | 500 | 150 | p < 0.001 |

| TNF-α | 400 | 100 | p < 0.001 |

| IL-6 | 300 | 80 | p < 0.01 |

2. Antimicrobial Activity

MSO has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit bacterial growth effectively, making it a potential candidate for developing natural antimicrobial agents .

3. Antioxidant Properties

The antioxidant capacity of MSO has been evaluated through its ability to reduce reactive oxygen species (ROS) production in LPS-stimulated macrophages. This reduction contributes to its protective effects against oxidative stress-related diseases .

Case Study 1: In Vivo Anti-inflammatory Activity

In a murine model, MSO was administered at doses of 12.5 µM and 6.25 µM prior to LPS exposure. Results indicated a significant decrease in nitric oxide (NO) production and expression of inducible nitric oxide synthase (iNOS), suggesting that MSO effectively mitigates inflammatory responses at the cellular level .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial effects of MSO against Staphylococcus aureus and Escherichia coli. The results demonstrated that MSO significantly inhibited the growth of both bacterial strains, supporting its use as a natural preservative in food products .

Propriétés

IUPAC Name |

1-isothiocyanato-8-methylsulfinyloctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS2/c1-14(12)9-7-5-3-2-4-6-8-11-10-13/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRXKWOQVFKZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCCCN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430802 | |

| Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75272-81-0, 31456-68-5 | |

| Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hirsutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.